molecular formula C8H10N3NaO6S B607226 Durlobactam sodium CAS No. 1467157-21-6

Durlobactam sodium

货号 B607226
CAS 编号: 1467157-21-6
分子量: 299.23
InChI 键: WHHNOICWPZIYKI-IBTYICNHSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Durlobactam is a novel diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity against class A, C, and D serine  β-lactamases. It is being developed in combination with sulbactam to treat serious infections caused by Acinetobacter baumannii, including those resistant to carbapenems and  colistin. Durlobactam restores the activity of sulbactam against multidrug-resistant strains of A. baumannii by inhibiting the β-lactamases that would otherwise degrade  sulbactam["].

Synthesis Analysis

The synthesis of durlobactam has not been explicitly detailed in the provided papers. However, as a member of the diazabicyclooctane class, its synthesis likely involves the creation of the bicyclic structure that is characteristic of this class of compounds. The synthesis process would be designed to ensure the stability and efficacy of durlobactam as a β-lactamase inhibitor.

Molecular Structure Analysis

Durlobactam's molecular structure, as a diazabicyclooctane, provides it with the ability to inhibit a wide range of β-lactamases. This structure is crucial for its activity against class A, C, and D serine β-lactamases, which are common in various resistant bacterial  strains["].

Chemical Reactions Analysis

Durlobactam acts by forming stable acyl-enzyme complexes with β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam  antibiotics["]. This action allows β-lactam antibiotics, such as sulbactam, to exert their antibacterial effects without being degraded by β-lactamase enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of durlobactam, such as solubility, stability, and reactivity, are tailored to optimize its role as a β-lactamase inhibitor. These properties are critical for its function in combination therapies, particularly with sulbactam, to treat resistant bacterial  infections["].

Relevant Case Studies

Several studies have demonstrated the efficacy of durlobactam in combination with sulbactam. For instance, a study showed that this combination has excellent in vitro activity against carbapenem-resistant A. baumannii isolates, including those resistant to other antibiotics such as amikacin, minocycline, and  colistin. Another study highlighted the potential utility of sulbactam/durlobactam for treating infections caused by A. baumannii in China, with the combination showing a MIC90 of 2 mg/L for all A. baumannii, compared with 64 mg/L for sulbactam  alone. Additionally, durlobactam has been shown to have a low risk for prolonging the QT interval on the heart, indicating a favorable safety  profile.

科学研究应用

The scientific research applications of 'Durlobactam' are primarily focused on addressing the challenge of infections caused by multidrug-resistant bacteria, specifically Acinetobacter baumannii. Below is an analysis of the relevant papers, discussing their applications, methodologies, and key findings:

In vitro activity of sulbactam/durlobactam against global isolates of carbapenem-resistant Acinetobacter baumannii.

Application: This study evaluates the efficacy of the combination of sulbactam and durlobactam against carbapenem-resistant A. baumannii isolates from various global  regions.

Methodology: The research utilized broth microdilution to test the susceptibility of 246 A. baumannii isolates to sulbactam/durlobactam and other reference  antimicrobials.

Key Findings: Sulbactam/durlobactam showed excellent in vitro potency, with MIC50/90 values of 1/4 and 2/4 mg/L, respectively, demonstrating potential as a treatment option against this  pathogen["].

In vitro activity of sulbactam/durlobactam against clinical isolates of Acinetobacter baumannii collected in China.

Application: The study aimed to determine the activity of sulbactam/durlobactam against A. baumannii isolated from patients in mainland  China.

Methodology: A total of 982 clinical isolates were tested using broth microdilution to assess the in vitro activities of  sulbactam/durlobactam.

Key Findings: The addition of durlobactam restored the activity of sulbactam against most strains, with an MIC90 of 2 mg/L for all A. baumannii, highlighting its potential utility for treating infections in  China["].

Activity of Sulbactam-Durlobactam and Comparators Against a National Collection of Carbapenem-Resistant Acinetobacter baumannii Isolates From Greece.

Application: This research evaluates the in vitro activity of sulbactam-durlobactam versus comparators against CRAB isolates from  Greece.

Methodology: The study tested 190 CRAB isolates using broth microdilution to determine the in vitro activities of sulbactam-durlobactam and other  antimicrobials.

Key Findings: Durlobactam restored sulbactam activity against most strains, with sulbactam-durlobactam exhibiting the lowest MIC90 relative to other  comparators["].

In vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021.

Application: The study characterized the in vitro activity of sulbactam-durlobactam against a large collection of A. baumannii-calcoaceticus complex clinical  isolates.

Methodology: A collection of 5,032 clinical isolates was tested using broth microdilution to assess the activity of  sulbactam-durlobactam.

Key Findings: Sulbactam-durlobactam demonstrated potent antibacterial activity against the isolates, including carbapenem-non-susceptible and MDR  isolates["].

Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam.

Application: This mini-review summarizes the molecular drivers of efficacy for the combination of sulbactam and durlobactam against Acinetobacter  infections.

Methodology: The review focuses on the biochemical features of each partner in the  combination.

Key Findings: The combination is in late-stage development for the treatment of Acinetobacter infections, including those caused by carbapenem-resistant  isolates["].

The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In vitro and In vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex.

Application: The review describes the PK/PD relationship of sulbactam and durlobactam in nonclinical infection models with MDR A. baumannii  isolates.

Methodology: The paper reviews data from in vitro and in vivo infection models to establish PK/PD targets for  efficacy.

Key Findings: Durlobactam effectively restores the susceptibility of resistant isolates through β-lactamase  inhibition["].

Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species.

Application: This summary describes the molecular drivers of activity and resistance for the sulbactam-durlobactam combination against Acinetobacter  infections.

Methodology: The paper compiles results from surveillance and in vivo efficacy  studies.

Key Findings: The combination restores sulbactam activity against multidrug-resistant strains of  Acinetobacter["].

In vitro Susceptibility of Recent Clinical Isolates of P. aeruginosa and Enterobacterales to Imipenem or Meropenem Alone or in Combination with Sulbactam-Durlobactam.

Application: The study assesses the in vitro activity of carbapenems with or without sulbactam-durlobactam against P. aeruginosa and  Enterobacterales.

Methodology: Broth minimal inhibitory concentrations (MICs) were determined for various combinations of antimicrobials following CLSI  methodologies.

Key Findings: Durlobactam restored the antibacterial activity of imipenem and meropenem against a majority of carbapenem-resistant  isolates[].

Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review.

Application: This systematic review assesses the efficacy and safety of durlobactam in the treatment of multidrug-resistant A. baumannii  infections.

Methodology: A literature search was conducted to identify studies on durlobactam, and the main characteristics, efficacy, and safety data were  reviewed.

Key Findings: Durlobactam, in combination with sulbactam, is effective against A. baumannii, and future clinical trials are needed to confirm its treatment  potential["].

The research on durlobactam demonstrates its potential as a broad-spectrum β-lactamase inhibitor that, when combined with sulbactam, can effectively treat infections caused by multidrug-resistant Acinetobacter baumannii. The methodologies across these studies are consistent, primarily using broth microdilution techniques to determine the in vitro activity of the drug combination. The key findings suggest that durlobactam restores the activity of sulbactam against resistant strains and could become an important therapeutic option for treating these challenging infections.

属性

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6S.Na/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16;/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16);/q;+1/p-1/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNOICWPZIYKI-IBTYICNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Durlobactam sodium

CAS RN

1467157-21-6
Record name Durlobactam sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467157216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DURLOBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78MDZ9CW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
D Buerger - American Journal of Health-System Pharmacy, 2023 - academic.oup.com
… Sulbactam sodium and durlobactam sodium has the following uses: Sulbactam sodium and durlobactam sodium (sulbactam/durlobactam) is indicated in patients 18 years of age and …
Number of citations: 4 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。